molecular formula C19H18N2O4 B11012420 N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11012420
M. Wt: 338.4 g/mol
InChI Key: YAHCROHHQHSCIL-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylpropyl side chain, and a dioxo-dihydro-isoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Isoindole Core: The initial step often involves the cyclization of a suitable precursor to form the isoindole ring. This can be achieved through a condensation reaction between an anhydride and an amine under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with the isoindole core.

    Attachment of the Methylpropyl Side Chain: The methylpropyl side chain is typically introduced through an alkylation reaction, using an appropriate alkyl halide and a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl groups in the isoindole core can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyphenyl group can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, and bases depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives of the isoindole core.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: shares structural similarities with other isoindole derivatives and phenyl-substituted compounds.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

    Unique Structural Features: The presence of both the hydroxyphenyl group and the isoindole core in a single molecule.

    Distinct Biological Activities: Potential for unique biological activities due to the specific arrangement of functional groups.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-11(2)10-21-18(24)15-8-3-12(9-16(15)19(21)25)17(23)20-13-4-6-14(22)7-5-13/h3-9,11,22H,10H2,1-2H3,(H,20,23)

InChI Key

YAHCROHHQHSCIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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